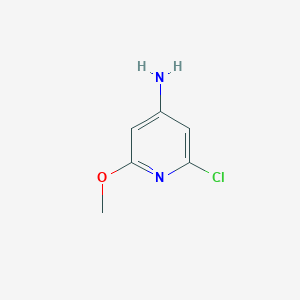
2-Chloro-6-methoxypyridin-4-amine
Übersicht
Beschreibung
2-Chloro-6-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2O . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxypyridin-4-amine consists of a pyridine ring with a chlorine atom at the 2nd position, a methoxy group at the 6th position, and an amine group at the 4th position .Physical And Chemical Properties Analysis
2-Chloro-6-methoxypyridin-4-amine has a molecular weight of 158.586, a density of 1.3±0.1 g/cm3, and a boiling point of 318.4±37.0 °C at 760 mmHg . The exact melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Protonation Sites and Hydrogen Bonding : The synthesis and structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, highlight the distinct protonation sites and intermolecular hydrogen bonding patterns. This contributes to understanding the molecular conformations and hydrogen-bonded networks in related chemical structures (Böck et al., 2021).
Reactions and Mechanisms
- Amination Reactions and Pyridyne Intermediates : Research on the amination reactions of halopyridines, including 2-chloro-6-methoxypyridin-4-amine, has led to insights into reaction mechanisms involving pyridyne intermediates. This is crucial for understanding the rearrangements and transformations in these types of chemical reactions (Pieterse & Hertog, 2010).
Crystallography and Molecular Interactions
- Crystal Structure Analysis : Studies like the analysis of 4-chloro-6-methoxypyrimidin-2-amine and succinic acid interactions contribute to the understanding of crystal structures and molecular interactions. This knowledge is essential for the development of new materials and pharmaceutical compounds (Thanigaimani et al., 2012).
Nucleophilic Amination
- Development of Medicinal Compounds : The nucleophilic amination of methoxypyridines, including derivatives of 2-chloro-6-methoxypyridin-4-amine, is being explored for the concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).
Electrochemical Applications
- Electrochemical Functionalization : Studies involving 2-methoxypyridine derivatives in electrochemical functionalization, like the reduction of diazonium cations, have implications for the development of advanced electrochemical sensors and devices (Shul et al., 2013).
Ring Transformations
- Ring Transformations in Chemical Reactions : Investigations into the reactions of heterocyclic halogeno compounds, including derivatives of 2-chloro-6-methoxypyridin-4-amine, contribute to the understanding of ring transformations and meta-rearrangements in organic chemistry (Hertog et al., 2010).
Synthesis of Complex Molecules
- Synthesis of Heterocyclic Compounds : The synthesis and reactivity of 2-chloro-6-methoxypyridin-4-amine derivatives have been explored in the context of synthesizing complex heterocyclic compounds, which are important in pharmaceutical research (Арустамова & Пивень, 2013).
Electrochemistry and Electronic Coupling
- Electronic Coupling in Ruthenium–Amine Complexes : Research into terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes, including those with methoxy and chloro substituents, provides insights into electronic coupling and electrochemical properties, relevant in materials science and catalysis (Li et al., 2018).
Chemical Reactivity and Biological Evaluation
- Chemical Reactivity and Potential Biological Applications : Studies on the chemical reactivity of 2-chloro-6-methoxypyridin-4-amine derivatives and their potential biological applications provide valuable information for the development of new pharmaceuticals and biologically active compounds (Farouk et al., 2021).
Vibrational and Electronic Spectra Analysis
- Spectroscopic Analysis : Investigations into the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, a related compound, using techniques like FTIR, FT-Raman, and NMR, are crucial for understanding the physical and chemical properties of these molecules (Arjunan et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGUZYNTDPJNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridin-4-amine | |
CAS RN |
1008304-85-5 | |
| Record name | 2-chloro-6-methoxypyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


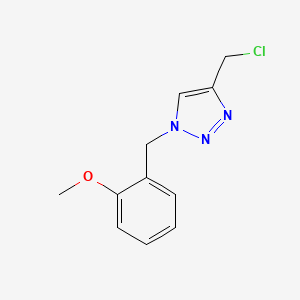

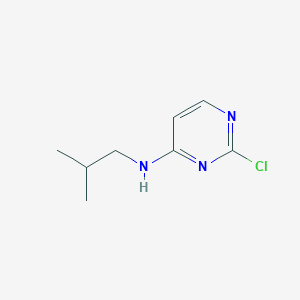

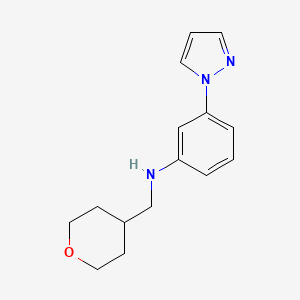
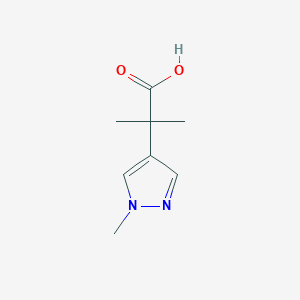
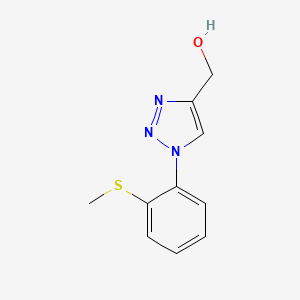
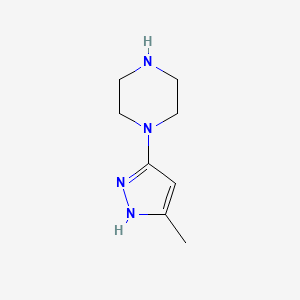
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
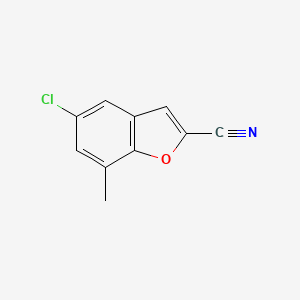
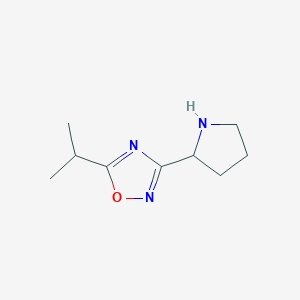
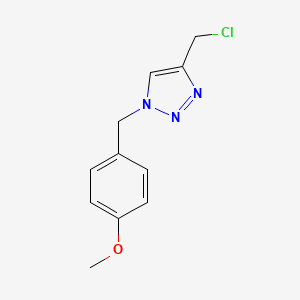
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)